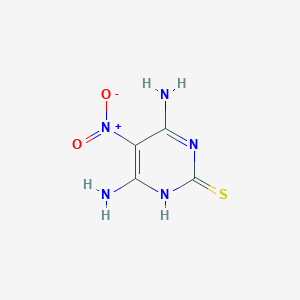

4,6-Diamino-5-nitropyrimidine-2(1H)-thione

Description

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, demonstrating a vast array of biological activities and serving as crucial scaffolds in medicinal chemistry. Their structural motif is fundamental to life itself, forming the basis of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. Beyond their biological roles, synthetic pyrimidine derivatives have garnered significant attention for their therapeutic potential, exhibiting properties that include antimicrobial, antiviral, and anticancer activities. The versatility of the pyrimidine ring allows for extensive functionalization, enabling chemists to fine-tune the electronic and steric properties of the molecule to achieve desired biological effects or to serve as versatile building blocks in organic synthesis.

Overview of the 4,6-Diamino-2(1H)-pyrimidinethione Structural Scaffold

The 4,6-diamino-2(1H)-pyrimidinethione scaffold is a key structural framework in the design of various functional molecules. The presence of two amino groups at positions 4 and 6 significantly influences the electronic nature of the pyrimidine ring, enhancing its electron-donating character. These amino groups can also participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. The thione group at position 2 introduces a reactive center and potential for tautomerism, existing in equilibrium between the thione and thiol forms. This thione functionality is also a key feature in the coordination chemistry of these molecules, readily binding to metal ions. The combination of amino and thione groups on the pyrimidine ring creates a versatile platform for further chemical modifications and the synthesis of more complex heterocyclic systems.

The Strategic Role of the Nitro Group at Position 5 in Pyrimidine Reactivity

The introduction of a nitro group at the 5-position of the pyrimidine ring has a profound impact on the molecule's reactivity and properties. As a strong electron-withdrawing group, the nitro group significantly modulates the electron density of the pyrimidine ring, influencing its susceptibility to nucleophilic and electrophilic attack. This electronic perturbation can enhance the biological activity of certain pyrimidine derivatives. For instance, the presence of a nitro group can be a key pharmacophoric feature in some antimicrobial and anticancer agents. Furthermore, the nitro group itself can serve as a handle for further synthetic transformations, such as reduction to an amino group, which opens up avenues for the synthesis of a wider range of derivatives, including fused heterocyclic systems like purines and pteridines.

Structure

3D Structure

Properties

IUPAC Name |

4,6-diamino-5-nitro-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O2S/c5-2-1(9(10)11)3(6)8-4(12)7-2/h(H5,5,6,7,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKISJBYQXVMSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=S)N=C1N)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90705294 | |

| Record name | 4,6-Diamino-5-nitropyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98019-84-2 | |

| Record name | 4,6-Diamino-5-nitropyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4,6 Diamino 5 Nitropyrimidine 2 1h Thione

Established Synthetic Pathways for Pyrimidine-2(1H)-thiones

The construction of the pyrimidine-2(1H)-thione scaffold is a well-established area of heterocyclic chemistry, with several reliable methods available for the synthesis of diverse derivatives.

Multi-component Cyclocondensation Approaches Utilizing Thiourea

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The Biginelli reaction, first reported in 1893, is a classic example of an MCR used for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs. nih.govnih.govrsc.org This reaction typically involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or, for the synthesis of the thione derivatives, thiourea. nih.govnih.govrsc.org

The versatility of the Biginelli reaction has been expanded through the use of various catalysts and reaction conditions, including microwave irradiation and solvent-free approaches, to improve yields and reaction times. nih.gov The general mechanism involves the formation of an acylimine intermediate from the aldehyde and urea/thiourea, which then reacts with the enolate of the β-ketoester, followed by cyclization and dehydration to afford the dihydropyrimidine (B8664642) scaffold. These dihydropyrimidine-2(1H)-thiones can serve as precursors to fully aromatic pyrimidine-2(1H)-thiones through subsequent oxidation or other chemical transformations.

Precursor Synthesis for 4,6-Diamino-2(1H)-pyrimidinethione

A direct and efficient method for the synthesis of the immediate precursor, 4,6-diamino-2(1H)-pyrimidinethione, involves the cyclocondensation reaction of malononitrile (B47326) and thiourea. researchgate.net This reaction is typically carried out in the presence of a base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent. The reaction proceeds via the initial formation of a salt from malononitrile, which then attacks the thiourea, followed by an intramolecular cyclization and tautomerization to yield the stable 4,6-diamino-2(1H)-pyrimidinethione. This method is advantageous due to the ready availability of the starting materials and the high yields of the desired product. researchgate.net

Regioselective Introduction of the Nitro Group at Position 5

The introduction of a nitro group at the 5-position of the 4,6-diaminopyrimidine-2(1H)-thione ring is a crucial step in the synthesis of the target compound. This functionalization is regioselective due to the electronic nature of the pyrimidine (B1678525) ring, which is highly activated at the C5 position by the two electron-donating amino groups at positions 4 and 6.

Nitrosation Reactions at the 5-Position and Subsequent Derivations

A common strategy for the introduction of a nitro group onto a highly activated aromatic or heteroaromatic ring is through a two-step process involving nitrosation followed by oxidation. The 5-position of 4,6-diamino-2(1H)-pyrimidinethione is susceptible to electrophilic attack by a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). This would lead to the formation of the corresponding 5-nitroso derivative.

Subsequent oxidation of the 5-nitroso intermediate would then yield the desired 5-nitro compound, 4,6-diamino-5-nitropyrimidine-2(1H)-thione. Various oxidizing agents can be employed for this transformation. This two-step approach can offer milder reaction conditions compared to direct nitration and can be highly regioselective.

While direct nitration of pyrimidine rings is also possible, it often requires harsh conditions, such as the use of fuming nitric acid and sulfuric acid, which can lead to side reactions, particularly with a substrate bearing multiple sensitive functional groups like amino and thione moieties. nih.govmdpi.com However, the high activation of the 5-position in 4,6-diamino-2(1H)-pyrimidinethione may allow for direct nitration under more controlled conditions. For instance, the nitration of 2,6-diaminopyrimidin-4(1H)-one has been achieved using fuming nitric acid in the presence of concentrated sulfuric acid at controlled temperatures. nih.gov A similar approach could potentially be adapted for the thione analog.

Comprehensive Derivatization Strategies for this compound

The presence of the thione moiety in this compound offers a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives with potentially diverse properties.

S-Alkylation Reactions Targeting the Thione Moiety

The thione group in this compound exists in tautomeric equilibrium with its thiol form, 4,6-diamino-5-nitro-2-mercaptopyrimidine. This allows for facile S-alkylation reactions upon treatment with various alkylating agents. The sulfur atom, being a soft nucleophile, readily reacts with electrophiles such as alkyl halides.

The S-alkylation of the precursor, 4,6-diamino-2-mercaptopyrimidine (B16073), has been demonstrated to proceed efficiently. The reaction is typically carried out in the presence of a base to deprotonate the thiol group, forming a more nucleophilic thiolate anion. This thiolate then undergoes nucleophilic substitution with an alkyl halide to furnish the corresponding 2-(alkylthio)pyrimidine derivative. A variety of alkylating agents can be employed, leading to a wide range of S-substituted derivatives.

| Starting Material | Reagent | Product |

| 4,6-Diamino-2(1H)-pyrimidinethione | Alkyl Halide (R-X) | 2-(Alkylthio)-4,6-diamino-5-nitropyrimidine |

This S-alkylation strategy is expected to be directly applicable to this compound, providing a straightforward route to a diverse array of 2-S-alkylated-4,6-diamino-5-nitropyrimidines. These derivatives can be valuable for structure-activity relationship studies in various applications.

Functional Group Modifications of the Amino Substituents

The amino groups at the C4 and C6 positions of the pyrimidine ring are primary nucleophilic centers. However, their reactivity is somewhat attenuated by the strong electron-withdrawing effect of the adjacent nitro group at the C5 position. Despite this, they can undergo a variety of chemical modifications typical for aromatic amines. These modifications are crucial for the synthesis of more complex derivatives and for altering the compound's chemical properties.

Common transformations include acylation, alkylation, and Schiff base formation. Acylation, for instance, can be achieved by treating the compound with acyl chlorides or anhydrides under appropriate conditions to form the corresponding amides. Reductive alkylation offers a method to introduce alkyl groups while leaving the charge of the amino group unaltered. nih.gov Another potential modification is the conversion of the primary amino group into a nitroso group, a reaction that has been documented for other heterocyclic amines. acs.org

While specific literature detailing these modifications on this compound is sparse, the general principles of amino group chemistry on activated heterocyclic rings are applicable. nih.govnih.gov

Table 1: Potential Functional Group Modifications of Amino Substituents

| Reaction Type | Reagent Example | Potential Product Structure | Conditions |

| Acylation | Acetic Anhydride | 4-Acetamido-6-amino-5-nitropyrimidine-2(1H)-thione | Basic or neutral |

| Reductive Alkylation | Formaldehyde, NaBH4 | 4-(Methylamino)-6-amino-5-nitropyrimidine-2(1H)-thione | Mildly acidic to neutral |

| Schiff Base Formation | Benzaldehyde | 4-(Benzylideneamino)-6-amino-5-nitropyrimidine-2(1H)-thione | Acid catalyst, heat |

| Diazotization | NaNO2, HCl | Diazonium salt intermediate | Low temperature (0-5 °C) |

Note: The table represents potential reactions based on the general reactivity of amino groups on heterocyclic systems. The exact products and conditions would require experimental validation for this compound.

Chemical Transformations Involving the Nitro Group, including Reduction Pathways

The nitro group is a key functional moiety that strongly influences the electronic properties of the pyrimidine ring and serves as a synthetic handle for further transformations. The most significant and widely utilized transformation of the aromatic nitro group is its reduction to a primary amino group. This conversion fundamentally alters the electronic character of the molecule, transforming the electron-withdrawing nitro group into an electron-donating amino group, which in turn modifies the reactivity of the entire heterocyclic system.

The reduction of the nitro group in 5-nitropyrimidine (B80762) derivatives can be accomplished through various established methods. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere is a common and efficient method. Chemical reduction using metals in acidic media, such as iron (Fe) or tin (Sn) in hydrochloric acid (HCl), is another robust pathway. Transfer hydrogenation, utilizing hydrogen donors like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst, provides a milder alternative.

The product of this reduction, 4,5,6-triaminopyrimidine-2(1H)-thione, is a highly valuable synthetic intermediate. The newly formed vicinal diamines at positions C4, C5, and C6 are primed for cyclocondensation reactions with various one-carbon electrophiles (e.g., formic acid, orthoesters, or cyanogen (B1215507) bromide) to construct fused bicyclic heterocyclic systems, most notably purines. Research on related N-(4-amino-5-nitro-6-pyrimidyl)amino acids has shown that reduction of the nitro group leads to the corresponding diaminopyrimidine derivatives, which can subsequently cyclize. documentsdelivered.com

Table 2: Selected Reduction Pathways for the Nitro Group

| Reagent/System | Product | Typical Conditions | Reference |

| H₂, Pd/C | 4,5,6-Triaminopyrimidine-2(1H)-thione | Methanol or Ethanol, RT, 1-4 atm H₂ | General Method |

| Fe, Acetic Acid | 4,5,6-Triaminopyrimidine-2(1H)-thione | Refluxing acetic acid | General Method |

| SnCl₂·2H₂O, HCl | 4,5,6-Triaminopyrimidine-2(1H)-thione | Concentrated HCl, Ethanol, Heat | General Method |

| Na₂S₂O₄ (Sodium Dithionite) | 4,5,6-Triaminopyrimidine-2(1H)-thione | Aqueous Ammonia or Pyridine | General Method |

Nucleophilic Substitution Reactions on the Pyrimidine Ring System

The pyrimidine ring in this compound is electron-deficient, a characteristic that is significantly enhanced by the presence of the C5-nitro group. However, for a classical nucleophilic aromatic substitution (SNAr) to occur, a suitable leaving group is typically required on the ring. In the parent compound, the amino groups are poor leaving groups and are not readily displaced.

The thione group at the C2 position, however, provides a key site for initiating nucleophilic substitution. The sulfur atom is nucleophilic and can be readily alkylated with alkyl halides (e.g., methyl iodide, ethyl bromide) to form an S-alkylated derivative, specifically a 2-(alkylthio)-4,6-diamino-5-nitropyrimidine. This S-alkylation transforms the thione moiety into an excellent leaving group (an alkylthio group). mdpi.comnih.gov The resulting 2-alkylthio group can then be displaced by a wide range of nucleophiles, such as amines, alkoxides, or hydroxide (B78521) ions, in a subsequent SNAr reaction. rsc.org This two-step sequence is a powerful strategy for introducing diverse substituents at the C2 position of the pyrimidine ring.

Furthermore, in highly electron-deficient aromatic systems, the nitro group itself can sometimes act as a leaving group and be displaced by strong nucleophiles. Studies on related heterocycles, such as 5,7-dinitroquinazoline-4-thione, have demonstrated that nucleophilic substitution of a nitro group by amines is a feasible reaction pathway. rsc.org This suggests that under specific conditions with potent nucleophiles, direct displacement of the C5-nitro group could be a potential, though likely challenging, transformation for this compound.

Table 3: Potential Nucleophilic Substitution Reactions

| Reaction Type | Reagent(s) | Intermediate/Product | Notes |

| S-Alkylation | 1. CH₃I | 2-(Methylthio)-4,6-diamino-5-nitropyrimidine | Creates a good leaving group at C2. mdpi.com |

| Substitution at C2 | 2. R-NH₂ | 2-(Alkylamino)-4,6-diamino-5-nitropyrimidine | Displacement of the methylthio group. rsc.org |

| Substitution at C2 | 2. NaOMe | 2-Methoxy-4,6-diamino-5-nitropyrimidine | Displacement of the methylthio group. |

| Nitro Group Displacement | R₂NH (strong amine) | 4,6-Diamino-5-(dialkylamino)pyrimidine-2(1H)-thione | Hypothetical, based on reactivity of similar systems. rsc.org |

Advanced Spectroscopic and Structural Characterization of 4,6 Diamino 5 Nitropyrimidine 2 1h Thione

Vibrational Spectroscopy for Molecular Fingerprinting and Bond Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of 4,6-diamino-5-nitropyrimidine-2(1H)-thione.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique molecular fingerprint. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Based on studies of similar pyrimidine (B1678525) derivatives, such as 4,6-diamino-2-mercaptopyrimidine (B16073), the following vibrational modes can be anticipated. rsc.org The N-H stretching vibrations of the amino groups are typically observed in the range of 3100-3500 cm⁻¹. The C=S stretching vibration of the thione group is expected to appear around 1100-1300 cm⁻¹. The nitro group (NO₂) would show strong symmetric and asymmetric stretching vibrations, typically in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. The pyrimidine ring itself will have a series of characteristic stretching and bending vibrations.

Table 1: Predicted FTIR Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (NH₂) | N-H Stretching | 3100 - 3500 |

| Thione (C=S) | C=S Stretching | 1100 - 1300 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |

| Pyrimidine Ring | Ring Stretching/Bending | Multiple bands |

Raman spectroscopy provides complementary information to FTIR. It is based on the inelastic scattering of monochromatic light. nih.gov While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds.

For this compound, Raman spectroscopy would be especially useful for observing the C=S bond and the symmetric vibrations of the pyrimidine ring. rsc.org The Raman spectrum of a related compound, 4,6-diamino-2-mercaptopyrimidine, has been reported, and by analogy, we can predict the key Raman shifts for the target molecule. rsc.org The symmetric stretching of the pyrimidine ring is expected to produce a strong signal. The C=S stretching vibration, while sometimes weak in FTIR, can be more prominent in the Raman spectrum. The nitro group also has characteristic Raman signals.

Table 2: Predicted Raman Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Pyrimidine Ring | Ring Breathing/Stretching | Strong intensity bands |

| Thione (C=S) | C=S Stretching | Moderate intensity band |

| Nitro (NO₂) | Symmetric Stretching | Characteristic band |

| Amino (NH₂) | N-H Bending/Stretching | Bands of varying intensity |

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the number and environment of hydrogen atoms in a molecule. For this compound, the protons of the two amino groups are expected to appear as broad singlets in the spectrum. The chemical shift of these protons can be influenced by the solvent and concentration. The proton attached to the nitrogen in the pyrimidine ring (N1-H) would also give rise to a signal, likely a broad singlet.

A ¹H NMR spectrum of the closely related 4,6-diamino-2-mercaptopyrimidine shows a signal for the C5-H proton. chemicalbook.com In the case of this compound, the C5 position is substituted with a nitro group, so no signal is expected in that region.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbon atom of the thione group (C2) is expected to be significantly deshielded and appear at a high chemical shift value. The carbon atoms attached to the amino groups (C4 and C6) would also have characteristic chemical shifts. The carbon atom bearing the nitro group (C5) will also be deshielded.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | NH₂ (at C4 and C6) | Variable, broad | Singlet |

| ¹H | NH (at N1) | Variable, broad | Singlet |

| ¹³C | C2 (C=S) | ~170-180 | - |

| ¹³C | C4, C6 (C-NH₂) | ~150-160 | - |

| ¹³C | C5 (C-NO₂) | ~130-140 | - |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between protons and carbons that are separated by two or three bonds. In the case of this compound, an HMBC experiment would be instrumental in confirming the assignment of the carbon signals. For instance, correlations would be expected between the amino protons and the C4 and C6 carbons. Similarly, the N1-H proton would show correlations to the C2 and C6 carbons, confirming the pyrimidine ring structure. While no specific HMBC data for the target compound is available, studies on similar structures like 2-(heptylthio)pyrimidine-4,6-diamine have utilized this technique for unambiguous structural elucidation. mdpi.com

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion would likely involve the loss of the nitro group (NO₂) as a neutral radical, leading to a significant fragment ion. Further fragmentation could involve the cleavage of the pyrimidine ring. The study of the mass spectral fragmentation of related pyrimidinethiones suggests that the pyrimidine ring itself is relatively stable, and initial fragmentation often involves the substituents. umich.edu

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | Calculated Molecular Weight | Molecular Ion |

| [M - NO₂]⁺ | M - 46 | Loss of nitro group |

| Further Fragments | Various | Fragmentation of the pyrimidine ring and loss of amino groups |

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry is a powerful technique for elucidating the structure of organic compounds by analyzing the fragmentation patterns that result from electron impact. In the study of this compound, EI-MS provides critical information about the molecule's stability and the connectivity of its atoms. The mass spectrum is characterized by a molecular ion peak (M⁺) and a series of fragment ions formed through predictable cleavage pathways.

The fragmentation of pyrimidinethione derivatives under EI conditions often involves initial cleavages of the substituents on the pyrimidine ring, followed by the fragmentation of the heterocyclic core itself. sapub.org For this compound, the molecular ion is expected to be observed, although its intensity may vary depending on its stability under the high-energy EI conditions. A notable feature in the mass spectra of sulfur-containing compounds is the presence of an M+2 peak, resulting from the natural abundance of the ³⁴S isotope. sapub.org

Common fragmentation pathways for related nitro-substituted heterocyclic compounds often begin with the loss of the nitro group (NO₂) or parts of it, such as the loss of an oxygen atom (O) or a nitric oxide radical (•NO). nih.govnih.gov Subsequent fragmentation may involve the elimination of small, stable molecules or radicals from the pyrimidine ring and its amino substituents.

Key Expected Fragmentation Pathways:

Loss of Nitro Group: A primary fragmentation would likely be the cleavage of the C-NO₂ bond, leading to a significant fragment ion corresponding to the loss of a 46 u (NO₂) radical.

Ring Cleavage: Following or preceding substituent loss, the pyrimidine ring can undergo retro-Diels-Alder-type reactions or other complex rearrangements and fissions, characteristic of heterocyclic systems.

Loss of Amino Group Functionality: Fragmentation involving the amino groups could occur, for example, through the loss of HCN or NH₂ radicals.

The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its identification and the confirmation of its structural features.

Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Electrospray Ionization (ESI) is a soft ionization technique particularly suited for polar, thermally labile molecules, making it ideal for analyzing this compound. Unlike EI, ESI typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, preserving the molecular integrity. rsc.org This is crucial for accurately determining the molecular weight of the compound.

In positive-ion mode ESI-MS, the compound is expected to readily form an intense protonated molecular ion, [C₄H₅N₅O₂S + H]⁺, due to the presence of several basic nitrogen atoms in the amino groups and the pyrimidine ring. Tandem mass spectrometry (MS/MS) experiments on this protonated precursor ion can be performed to induce fragmentation and gain further structural insights. The fragmentation patterns in ESI-MS/MS are often different from those in EI-MS and can reveal information about the protonation site and the relative stability of different parts of the molecule. nih.gov For instance, a common fragmentation pathway for protonated nitroaromatic compounds is the loss of the nitro group. nih.gov

High-Resolution Mass Spectrometry (HRMS) coupled with ESI provides the capability to measure the mass-to-charge ratio (m/z) of ions with very high precision. kobv.de This allows for the determination of the exact mass of the molecular ion, which in turn enables the unambiguous calculation of its elemental composition. This is a definitive method for confirming the molecular formula of a newly synthesized compound or for identifying an unknown. For this compound, HRMS would be used to confirm the elemental formula C₄H₅N₅O₂S by comparing the experimentally measured exact mass with the theoretically calculated mass.

| Molecular Formula | Ion Species | Calculated Exact Mass (Da) | Primary Use |

|---|---|---|---|

| C₄H₅N₅O₂S | [M+H]⁺ | 188.0291 | Confirms elemental composition in positive ion mode. |

| C₄H₅N₅O₂S | [M-H]⁻ | 186.0145 | Confirms elemental composition in negative ion mode. |

Electronic Absorption Spectroscopy (UV/Vis) for Conjugation and Chromophore Analysis

Electronic absorption spectroscopy, or UV-Vis spectroscopy, is employed to investigate the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound provides valuable information about its conjugated system and the various chromophores present. The pyrimidine ring, substituted with electron-donating amino groups, an electron-withdrawing nitro group, and a thione group, constitutes a complex and extended chromophoric system.

The UV-Vis spectrum of this compound is expected to display multiple absorption bands corresponding to different electronic transitions. libretexts.org These transitions are typically π→π* and n→π* in nature. researchgate.net

π→π Transitions:* These are high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system of the pyrimidine ring. The presence of auxochromic amino groups and the powerful chromophoric nitro and thione groups significantly influences the energy and intensity of these transitions, often shifting them to longer wavelengths (bathochromic shift).

n→π Transitions:* These are typically lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the nitrogen and sulfur atoms) into π* antibonding orbitals.

Studies on related 4,6-dihydroxypyrimidine (B14393) derivatives show that the presence of a nitro group at the 5-position leads to a significant bathochromic shift in the absorption spectrum. nih.gov Similarly, the thione group (C=S) is a known chromophore that contributes to absorption in the UV-Vis region. The combination of these groups creates a highly polarized molecule with a small HOMO-LUMO energy gap, resulting in absorption at longer wavelengths. The solvent environment can also influence the position and intensity of the absorption maxima due to solvatochromic effects, particularly for the polar n→π* transitions.

| Transition Type | Expected Wavelength Region | Relative Intensity | Associated Chromophores |

|---|---|---|---|

| π→π | 250-400 nm | High (ε > 10,000) | Conjugated pyrimidine ring, C=S, NO₂ |

| n→π | >350 nm | Low (ε < 1,000) | C=S, NO₂, N (ring and amino) |

Investigation of Tautomeric Equilibrium

Characterization of Thiol-Thione Tautomerism and its Structural Implications

The this compound molecule can exist in two tautomeric forms: the thione form and the thiol form. This phenomenon, known as thiol-thione tautomerism, involves the migration of a proton between the sulfur atom and a ring nitrogen atom.

The equilibrium between these two forms is a critical aspect of the molecule's structure and reactivity. In heterocyclic systems like pyrimidines, the position of this equilibrium is highly dependent on factors such as the physical state (solid vs. solution), solvent polarity, and temperature. cdnsciencepub.com

Thione Form (Amide Tautomer): this compound. This form contains a carbon-sulfur double bond (C=S) and an N-H bond within the pyrimidine ring.

Thiol Form (Iminol Tautomer): 4,6-Diamino-5-nitropyrimidine-2-thiol. This form features a carbon-sulfur single bond with a proton on the sulfur atom (S-H) and a fully aromatic pyrimidine ring with a C=N bond where the N-H bond was in the thione form.

Extensive research on related 2-mercaptopyrimidines and 2-pyridinethiones has shown that the thione form is generally the more stable and predominant tautomer, particularly in the solid state and in polar solvents. cdnsciencepub.comresearchgate.netjocpr.com The stability of the thione form is often attributed to the greater strength of the C=S and N-H bonds compared to the C=N and S-H bonds, as well as favorable resonance stabilization of the thioamide moiety. acs.org In contrast, the thiol form may be favored in dilute solutions of nonpolar solvents. cdnsciencepub.com

The structural implications of this tautomerism are significant. The predominance of the thione form means that the molecule possesses a C=S double bond and exists as a pyrimidin-2-one analogue rather than a fully aromatic pyrimidine-2-thiol. This affects the molecule's bond lengths, bond angles, electronic properties, and potential for hydrogen bonding. In the solid state, molecules in the thione form can form strong intermolecular hydrogen bonds via the N-H and C=S groups, influencing crystal packing. Spectroscopic techniques such as NMR, IR, and UV-Vis can be used to investigate the tautomeric equilibrium, as the two forms have distinct spectral signatures.

Reaction Mechanisms and Chemical Dynamics of 4,6 Diamino 5 Nitropyrimidine 2 1h Thione

Intrinsic Reactivity Profile of the Pyrimidine (B1678525) Core

The pyrimidine core of 4,6-Diamino-5-nitropyrimidine-2(1H)-thione is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. The ring nitrogens and the C5-nitro group substantially lower the electron density at the carbon atoms of the ring, particularly at positions C2, C4, and C6, making them susceptible to attack by nucleophiles. In symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives, for instance, the ring nitrogen atoms decrease electron density and help stabilize the anionic intermediates formed during nucleophilic attack, thereby increasing reactivity. mdpi.com

While the subject molecule does not possess a typical leaving group like a halogen, derivatization reactions could potentially occur at these positions. The susceptibility of these sites to nucleophilic attack is a cornerstone of pyrimidine chemistry, especially in systems bearing electron-withdrawing substituents. chemrxiv.org The relative reactivity of each position (C2, C4, C6) is influenced by the nature of the substituents already present. In related systems, such as 2-MeSO₂-4-chloropyrimidine, the regioselectivity of nucleophilic attack is highly sensitive to the substituents on the ring and can be directed by factors like the formation of hydrogen-bond complexes between the reactant molecules. wuxiapptec.com

Table 1: Factors Influencing Nucleophilic Attack on the Pyrimidine Core

| Factor | Influence on Reactivity | Relevant Positions |

|---|---|---|

| Ring Nitrogen Atoms | Increase electrophilicity of ring carbons | C2, C4, C6 |

| C5-Nitro Group | Strong electron-withdrawing effect, activates the ring for attack | C2, C4, C6 |

| C4, C6-Amino Groups | Electron-donating (resonance), may slightly deactivate the ring but can be potential leaving groups under certain conditions | C4, C6 |

| C2-Thione Group | Can exist in thione-thiol tautomeric forms, influencing reactivity at C2 | C2 |

Electrophilic aromatic substitution (SEAr) is less common for pyrimidine rings compared to nucleophilic substitution due to the ring's inherent electron-deficient nature. rsc.org However, the reactivity at a specific position is strongly governed by the attached substituents. The C5 position of this compound is already substituted with a nitro group, which is a powerful deactivating group for electrophilic attack.

Any potential electrophilic substitution would have to occur at a different position, which is unlikely given the existing substitution pattern. If we were to consider a hypothetical unsubstituted pyrimidine with the same amino and thione groups, the C5 position would be the most activated site for electrophilic attack due to the ortho, para-directing nature of the amino groups at C4 and C6. However, in the title compound, this position is already occupied. Further electrophilic substitution on the ring is therefore highly improbable under standard conditions.

Elucidation of Mechanistic Pathways for Derivatization Reactions

Derivatization of highly substituted pyrimidines often proceeds through the nucleophilic aromatic substitution (SNAr) mechanism. This pathway is favored for electron-poor aromatic systems and involves the addition of a nucleophile to the ring to form a stabilized anionic intermediate. nih.govnih.gov

Recent computational studies on SNAr reactions have suggested that the formation of a pre-reactive molecular complex can precede the actual chemical transformation. researchgate.net These complexes are assemblies in which the nucleophile and the substrate are held together by non-covalent interactions, such as hydrogen bonding or π-π stacking, before the formation of any covalent bonds. wuxiapptec.com

A defining feature of the SNAr mechanism is the formation of a resonance-stabilized anionic σ-adduct known as a Meisenheimer complex. wikipedia.orgchemeurope.com This intermediate is formed when a nucleophile attacks an electron-deficient aromatic ring, temporarily disrupting its aromaticity. nih.govnih.gov The stability of this complex is crucial to the reaction's progress. In nitro-activated pyrimidines, the negative charge of the Meisenheimer complex is effectively delocalized by the electron-withdrawing nitro group and the ring nitrogen atoms. chemrxiv.orgwikipedia.org

The general mechanism involves two steps:

Formation of the Meisenheimer complex : The nucleophile attacks an electrophilic carbon atom on the pyrimidine ring. This is often the rate-determining step of the reaction. researchgate.net

Departure of the leaving group : The aromaticity of the ring is restored by the expulsion of a leaving group from the same carbon atom that was attacked. nih.gov

While historically viewed as stable intermediates, recent evidence suggests that in some cases, the Meisenheimer complex may be a transition state rather than a true intermediate, leading to a more concerted reaction pathway. bris.ac.ukbris.ac.uk The specific nature of the reactants and the reaction conditions determine whether the mechanism is stepwise (involving a distinct intermediate) or concerted. nih.gov For nitro-substituted aromatics, the formation of a distinct Meisenheimer complex is generally well-accepted. bris.ac.uk In derivatization reactions of this compound, any nucleophilic substitution would be expected to proceed through such a Meisenheimer intermediate.

Table 2: Characteristics of Meisenheimer Complexes in SNAr Reactions

| Feature | Description |

|---|---|

| Structure | Anionic, non-aromatic σ-adduct formed by the addition of a nucleophile to an aromatic ring. nih.gov |

| Formation | Results from nucleophilic attack on an electron-deficient carbon, temporarily breaking aromaticity. nih.gov |

| Stabilization | The negative charge is delocalized by electron-withdrawing groups (e.g., -NO₂) and/or heteroatoms in the ring. wikipedia.org |

| Role in Reaction | Typically a reactive intermediate in a two-step SNAr mechanism, though it can be a transition state in concerted pathways. researchgate.netbris.ac.uk |

| Detection | Can sometimes be isolated or detected spectroscopically due to their often intense color. nih.gov |

Based on a comprehensive search of available scientific literature, there is no specific information regarding the coordination chemistry of the compound This compound .

Extensive searches for the synthesis, isolation, and structural characterization of its metal complexes have not yielded any relevant results. The scientific literature predominantly focuses on a related compound, 4,6-diamino-5-hydroxypyrimidine-2(1H)-thione, and its coordination behavior. However, due to the explicit instructions to focus solely on the nitro-substituted compound, this information cannot be used as a substitute.

Therefore, it is not possible to provide an article on the coordination chemistry of this compound or to populate the requested sections and subsections with scientifically accurate data at this time. No publications detailing its ligand design principles, chelation properties with various metals, or single crystal X-ray crystallography data for its complexes could be identified.

Molar Conductivity and Room-Temperature Magnetic Susceptibility Studies

No published data on the molar conductivity values or magnetic moments for metal complexes of this compound were found. Such studies are crucial for determining whether the complexes are electrolytic in nature and for understanding the electronic structure and spin state of the central metal ion.

Spectroscopic Shifts and Interpretations Upon Complexation (IR, UV/Vis/Ligand Field, NMR, EPR)

Detailed spectroscopic analyses (Infrared, UV-Visible, Nuclear Magnetic Resonance, Electron Paramagnetic Resonance) of metal complexes with this compound are absent from the current body of scientific literature. This information would be vital for elucidating the ligand's binding modes, changes in its electronic structure upon coordination, and the geometry of the resulting complexes.

Thermogravimetric Analysis (TGA) for Thermal Behavior and Stability

There is no available research detailing the thermal decomposition patterns or stability of metal complexes derived from this compound through thermogravimetric analysis.

Relationship Between Ligand Structure and Metal Coordination Geometry

Without experimental data from techniques such as X-ray crystallography or detailed spectroscopic analysis, the relationship between the structure of this compound and the coordination geometry of its metal complexes cannot be described.

Characterization of Octahedral, Square Planar, and Other Geometries

Consequently, the characterization of specific geometries like octahedral or square planar for metal complexes of this particular ligand is not possible.

This review underscores a clear opportunity for new research in the field of coordination chemistry. The synthesis and characterization of metal complexes with this compound would provide valuable insights into the electronic effects of the nitro group on the pyrimidine ring and how these influence the ligand's coordination behavior, potentially leading to novel materials with interesting magnetic, electronic, or catalytic properties. Until such studies are conducted and published, a detailed article on this specific topic remains speculative.

Coordination Chemistry and Metal Complexes

Coordination Behavior with Various Metal Ions

This pyrimidine (B1678525) derivative can act as a multidentate ligand, coordinating to metal ions through the sulfur atom of the thione group and the nitrogen atoms of the pyrimidine ring and/or the amino groups. The specific coordination mode will depend on the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Role as a Ligand in the Formation of Metal Complexes

As a ligand, this compound can stabilize a variety of metal ions in different oxidation states, leading to the formation of metal complexes with diverse geometries and electronic properties. The electronic properties of the ligand, influenced by the amino and nitro groups, will affect the stability and reactivity of the resulting metal complexes.

Structural Characterization and Potential Applications of Metal Complexes

The metal complexes of this compound can be characterized by techniques such as X-ray crystallography, IR and UV-Vis spectroscopy, and magnetic susceptibility measurements. For the analogous 4,6-diamino-5-hydroxy-pyrimidine-2-thione, it has been shown to act as a bidentate chelating ligand, coordinating through the deprotonated hydroxyl oxygen and one of the amino nitrogen atoms. nih.gov The resulting metal complexes can exhibit interesting properties, including catalytic activity, and potential applications in materials science.

Advanced Computational and Theoretical Studies of 4,6 Diamino 5 Nitropyrimidine 2 1h Thione

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyrimidine (B1678525) derivatives. DFT calculations offer a balance between accuracy and computational cost, making them ideal for studying complex molecules. These methods are widely used to predict molecular structures, electronic properties, and spectroscopic profiles, providing data that is often in good agreement with experimental results. nih.govnih.gov

Elucidation of Electronic Structure (Frontier Molecular Orbitals: HOMO/LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule is fundamental to its chemical reactivity. libretexts.org Theoretical studies elucidate this by analyzing frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. wikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). libretexts.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity and greater polarizability. researchgate.net For pyrimidine derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks. In similar heterocyclic compounds, the HOMO is often distributed over the entire molecule, while the LUMO may have more anti-bonding characteristics, with their respective energy values indicating the molecule's electron-donating or accepting tendencies. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on a molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red-colored areas on an MEP map indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), prone to nucleophilic attack. For a molecule like 4,6-Diamino-5-nitropyrimidine-2(1H)-thione, the MEP would likely show negative potential around the nitro group and the thione sulfur atom, and positive potential near the amino group hydrogens.

Prediction of Spectroscopic Properties and Detailed Vibrational Assignments

DFT calculations are instrumental in predicting spectroscopic properties and providing detailed vibrational assignments for complex molecules. Theoretical vibrational spectra (Infrared and Raman) can be simulated, and the calculated frequencies, after appropriate scaling, often show excellent correlation with experimental data. researchgate.net This allows for the precise assignment of complex vibrational bands to specific functional groups and vibrational modes within the molecule.

For related pyrimidine structures, such as 4,5-diamine-2,6-dimercaptopyrimidine, DFT calculations have successfully simulated vibrational spectra, enabling the elucidation of complex experimental spectra that arise from mixtures of isomers. researchgate.net A similar approach for this compound would involve assigning calculated frequencies to modes like N-H stretching of the amino groups, C=S stretching of the thione group, and symmetric and asymmetric stretching of the nitro (NO2) group.

Table 1: Representative Vibrational Modes and Expected Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Asymmetric & Symmetric Stretching | 3200-3500 | Amino (NH₂) |

| C-H Stretching | 3000-3100 | Pyrimidine Ring |

| S-H Stretching (Thiol Tautomer) | 2550-2600 | Thiol (SH) |

| C=S Stretching | 1100-1300 | Thione (C=S) |

| NO₂ Asymmetric Stretching | 1500-1570 | Nitro (NO₂) |

| NO₂ Symmetric Stretching | 1330-1370 | Nitro (NO₂) |

Note: These are generalized frequency ranges. Precise values depend on the specific molecular environment and are determined through DFT calculations.

Assessment of Tautomeric Preferences and Conformational Stability

Many pyrimidine derivatives can exist in different tautomeric forms, which can significantly influence their chemical and biological properties. sciengpub.ir For this compound, several tautomers are possible, including thione-thiol and amino-imino forms. DFT calculations are crucial for determining the relative energies and thermodynamic stabilities of these tautomers. researchgate.netsciengpub.ir

Studies on similar pyrimidine compounds have shown that the thione and amino forms are often energetically favored over their thiol and imino counterparts in the solid state. researchgate.netnih.gov By calculating the total energy of each optimized tautomeric structure, researchers can predict the most stable isomer and the equilibrium population of different tautomers in various environments (gas phase or solution). researchgate.net For instance, in a study of 4,5-diamine-2,6-dimercaptopyrimidine, the thione form was identified as the most stable among nine potential tautomers based on DFT energy calculations. researchgate.net The energy barrier for the interconversion between tautomers can also be calculated, providing insight into their kinetic stability. acs.org

Molecular Modeling of Chemical Reactions and Dynamics

Molecular modeling techniques, including molecular dynamics simulations, are employed to study the behavior of molecules over time. These simulations can provide insights into reaction mechanisms, conformational changes, and the influence of the environment on molecular behavior. youtube.com For a molecule containing a nitro group, such as this compound, these simulations can be particularly useful for studying thermal decomposition pathways and kinetics. nih.gov

Characterization of Transition States and Elucidation of Reaction Pathways

Understanding a chemical reaction requires identifying the reactants, products, and the transition state (TS) that connects them. The transition state is a high-energy, transient configuration at the peak of the reaction energy barrier. researchgate.net Computational chemistry provides methods to locate these saddle points on the potential energy surface. ucsb.edu

By characterizing the transition state, chemists can calculate the activation energy, which is a key determinant of the reaction rate. researchgate.net For pyrimidine derivatives, theoretical studies have elucidated reaction pathways for various transformations, such as skeletal rearrangements and cycloadditions. wur.nlchinesechemsoc.org For example, the mechanism of nitration in pyridines has been investigated, revealing that the nitro group migrates from the nitrogen atom to a carbon on the ring through a specific transition state. researchgate.netntnu.no These computational approaches allow for a step-by-step mapping of the reaction pathway, providing a detailed understanding of the reaction mechanism at a molecular level.

Theoretical Approaches to Ligand-Target Interactions

The potential biological activity of this compound can be explored using theoretical models of ligand-target interactions. Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict how a small molecule (ligand) binds to a biological macromolecule, such as a protein or enzyme (target). informahealthcare.com

Molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. nih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For various pyrimidine derivatives, docking studies have successfully identified potential binding modes and predicted binding energies against therapeutic targets like cyclin-dependent kinase 2 (CDK2) and the epidermal growth factor receptor (EGFR). nih.govarabjchem.org

Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.gov These simulations provide a dynamic view of the interaction, revealing how the ligand and protein adjust their conformations to achieve optimal binding. Such in silico studies are invaluable in rational drug design, helping to prioritize compounds for further experimental testing. acs.org

Molecular Docking Simulations for In Silico Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for predicting the binding affinity and mode of action of a ligand with a target protein.

While specific molecular docking studies exclusively focused on this compound are not extensively available in the public domain, research on structurally related pyrimidine-2-thione derivatives provides valuable insights. For instance, studies on various pyrimidine-2-thione derivatives have demonstrated their potential as antineoplastic agents by targeting signaling pathways like RAS/PI3K/Akt/JNK. In these simulations, compounds are docked against target proteins, and their binding energies are calculated to identify potent inhibitors. For example, in a study on related derivatives, docking scores against the H-RAS GTP active form protein ranged from -5.6 to -11.16 kcal/mol, indicating strong binding potential.

The general process of molecular docking involves preparing the 3D structure of the ligand (this compound) and the target protein, followed by a search algorithm to explore possible binding poses. A scoring function then estimates the binding affinity for each pose. Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein are analyzed to understand the basis of the binding.

Table 1: Illustrative Molecular Docking Parameters and Potential Interactions

| Parameter | Description | Example from Related Studies |

| Target Protein | The specific biological macromolecule the ligand is predicted to bind to. | H-RAS, GTP active form |

| Docking Software | The computational program used to perform the simulation. | AutoDock, Schrödinger Suite |

| Binding Energy (kcal/mol) | An estimation of the binding affinity between the ligand and the target. Lower values indicate stronger binding. | -5.6 to -11.16 |

| Key Interacting Residues | Specific amino acids in the target's active site that form bonds with the ligand. | Not specified in general studies |

| Types of Interactions | The nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions). | Hydrogen bonds, van der Waals forces |

Computational Structure-Activity Relationship (SAR) Prediction for Rational Design

Computational Structure-Activity Relationship (SAR) studies are pivotal for understanding how the chemical structure of a compound influences its biological activity. nih.gov These studies help in the rational design of new molecules with enhanced potency and selectivity. By analyzing the SAR of a series of compounds, researchers can identify the key chemical moieties responsible for their activity. nih.gov

For this compound, a computational SAR study would involve analyzing the effects of its distinct functional groups—the amino groups at positions 4 and 6, the nitro group at position 5, and the thione group at position 2—on its predicted biological activity. The presence of hydrogen bond donors (amino groups) and acceptors (nitro and thione groups) suggests that this molecule can form multiple interactions with a biological target.

The general approach for a computational SAR study involves:

Descriptor Calculation: Quantifying various physicochemical and structural properties (descriptors) of the molecule.

Model Building: Using statistical methods to build a mathematical model that correlates these descriptors with biological activity.

Prediction: Using the model to predict the activity of new, untested compounds.

Table 2: Key Structural Features of this compound and their Potential SAR Implications

| Structural Feature | Position | Potential Role in Biological Activity |

| Amino Group | 4 | Hydrogen bond donor, potential for salt bridge formation. |

| Amino Group | 6 | Hydrogen bond donor, contributes to molecular polarity. |

| Nitro Group | 5 | Strong electron-withdrawing group, potential hydrogen bond acceptor, can influence the electronic properties of the ring. |

| Thione Group | 2 (1H) | Hydrogen bond acceptor, can participate in metal coordination, contributes to the tautomeric properties of the molecule. |

| Pyrimidine Ring | Core | Aromatic scaffold providing a rigid framework for the functional groups. |

The rational design of new analogs based on these computational predictions can lead to the development of more effective and specific therapeutic agents or functional materials.

Mechanistic Investigations of in Vitro Biological Activities of 4,6 Diamino 5 Nitropyrimidine 2 1h Thione and Its Derivatives

Enzyme Inhibition Studies

The potential for 4,6-diamino-5-nitropyrimidine-2(1H)-thione and its analogs to act as enzyme inhibitors is a key area of research. Investigations have explored interactions with specific kinases and the formation of covalent bonds with enzyme active site residues.

In Vitro Interactions with Specific Enzymatic Systems (e.g., Plasmodium falciparum Calcium-Dependent Protein Kinase 4)

While pyrimidine-based scaffolds are common in the design of kinase inhibitors, specific in vitro studies detailing the direct inhibitory activity of this compound against Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) are not extensively documented in the available literature. Research in this area has primarily focused on other pyrimidine (B1678525) derivatives.

Formation of Covalent Adducts with Active Site Residues (e.g., Cysteine)

The formation of covalent adducts with nucleophilic amino acid residues, such as cysteine, in the active site of an enzyme is a mechanism that can lead to irreversible inhibition. The pyrimidine ring system, particularly when substituted at the C-2 position, can serve as an electrophilic center for such reactions.

A plausible mechanism for covalent modification by compounds related to this compound involves the nucleophilic aromatic substitution (SNAr) pathway. Studies on 2-sulfonylpyrimidines have demonstrated that the sulfonyl group at the C-2 position acts as an excellent leaving group upon nucleophilic attack by the thiol side chain of a cysteine residue. nih.gov This reaction results in the formation of a stable 2-pyrimidyl cysteine thioether adduct. nih.gov The C-2 position of the pyrimidine ring is rendered electrophilic, facilitating the substitution reaction. nih.gov

While the thione (-C=S) group in this compound is not as reactive a leaving group as a sulfonyl group, its presence at the electrophilic C-2 position suggests a potential for similar covalent interactions, possibly through metabolic activation or direct reaction under specific physiological conditions. nih.gov The unique reactivity of the cysteine thiol group makes it a frequent target for a variety of electrophilic functional groups, known as "warheads," in the design of covalent inhibitors. nih.gov

Nucleic Acid Interactions

The interaction of small molecules with DNA is a cornerstone of the mechanism of action for many therapeutic agents. For pyrimidine derivatives, this often involves the formation of coordination complexes with metal ions that can then interact with nucleic acids.

In Vitro DNA Photocleavage Mechanisms of Coordination Complexes

Specific studies detailing the in vitro DNA photocleavage mechanisms of coordination complexes involving this compound as a ligand could not be identified in the reviewed literature. However, the general field of metal-based drugs demonstrates that coordination complexes, particularly those with ruthenium(II) or osmium(II), can act as efficient DNA photocleavers. nih.govresearchgate.netrsc.org The mechanism often involves the complex binding to DNA, typically through intercalation, and upon irradiation with light, generating reactive oxygen species like singlet oxygen (¹O₂) that cause DNA cleavage. nih.govresearchgate.net

In Vitro Antimicrobial Activity Mechanisms

Derivatives of 4,6-diamino-pyrimidine-2-thiol have demonstrated significant in vitro antimicrobial activity, particularly against Gram-positive bacteria.

Inhibitory Effects on Bacterial Growth (e.g., Staphylococcus aureus)

A notable derivative, 14-O-[(4,6-diamino-pyrimidine-2-yl) thioacetyl] mutilin (B591076) (DPTM), has been identified as a potent antibacterial agent against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govnih.gov DPTM belongs to the pleuromutilin (B8085454) class of antibiotics, which are known to inhibit bacterial protein synthesis. This mechanism involves binding to the peptidyl transferase center of the 50S ribosomal subunit, thereby preventing the formation of peptide bonds.

In vitro susceptibility testing has confirmed the efficacy of DPTM against a range of MRSA clinical isolates, with Minimum Inhibitory Concentrations (MICs) often being lower than those of other veterinary antibiotics like tiamulin (B153960) fumarate. mdpi.com For a panel of 54 clinical MRSA isolates, DPTM exhibited MICs ranging from 0.0313 to 0.25 µg/mL. mdpi.com

| Bacterial Strain | Compound | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| MRSA (54 clinical isolates) | DPTM | 0.0313 - 0.25 | mdpi.com |

| MRSA (54 clinical isolates) | Tiamulin fumarate | 0.125 - 1 | mdpi.com |

Beyond the inhibition of bacterial growth, the antimicrobial mechanism of DPTM also involves targeting bacterial virulence. Studies have shown that DPTM can significantly inhibit the activity of α-hemolysin (Hla), a key toxin produced by S. aureus that contributes to tissue damage during infection. nih.gov This dual action of inhibiting growth and neutralizing a major virulence factor makes derivatives of 4,6-diamino-pyrimidine-2-thiol promising candidates for novel antibacterial agents. nih.govnih.gov

Another related application involves gold nanoparticles modified with 4,6-diamino-2-pyrimidinethiol (DAPT). Ultrasmall (<2 nm) DAPT-modified gold nanoparticles have been shown to possess broad-spectrum antibacterial activity, including efficacy against Gram-positive bacteria. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 4,6-diamino-5-nitropyrimidine-2(1H)-thione, and how can reaction conditions be optimized?

Answer: A common approach involves functionalizing pyrimidine precursors with nitro and thiol groups. For example, analogous compounds like pyrazine-2(1H)-thione are synthesized via reduction of 2-mercaptopyrazine in ethanol with auxiliary reagents (e.g., isonicotinic acid N-oxide) under ambient conditions, followed by slow solvent evaporation to yield crystals . For this compound, nitration and thiolation steps should be carefully controlled to avoid over-oxidation. Reaction optimization can include:

Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Use a diffractometer (e.g., XtaLAB Synergy) with Mo Kα radiation (λ = 0.71073 Å) and analytical absorption correction .

- Refinement : Employ SHELXL for small-molecule refinement due to its robustness in handling hydrogen bonding and displacement parameters .

- Validation : Check for R-factor consistency (e.g., R1 < 0.05 for high-quality data) and verify hydrogen-bonding networks using Mercury or OLEX2 .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm amino and nitro group positions. Aromatic protons typically resonate at δ 7.5–8.5 ppm in DMSO-d₆.

- FT-IR : Identify ν(N–H) (~3300 cm⁻¹), ν(C=S) (~1100 cm⁻¹), and ν(NO₂) (~1520 cm⁻¹) stretches .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing of this compound?

Answer: Hydrogen bonding (N–H⋯N, N–H⋯S) and π-π stacking dominate packing. For example:

- N–H⋯N bonds : Stabilize layers along the [100] direction, with donor-acceptor distances ~2.8–3.0 Å.

- C–H⋯S interactions : Contribute to 3D frameworks, as seen in pyrazine-2(1H)-thione (C⋯S = 3.716 Å) .

- Hirshfeld analysis : Quantify interaction contributions (e.g., H⋯H, H⋯N/S) using CrystalExplorer. Expect ~35% H⋯H and ~15% H⋯S contacts .

Q. What strategies address contradictions in biological activity data for nitro-substituted pyrimidine thiones?

Answer: Discrepancies often arise from assay conditions or substituent effects. Mitigation approaches include:

- Dose-response curves : Test across a wide concentration range (nM–µM) to identify IC₅₀ trends.

- Structural analogs : Compare with derivatives like pyrimidin-2(1H)-one or pyrazoline spacers to isolate pharmacophore contributions .

- Computational validation : Perform molecular docking (e.g., AutoDock Vina) to correlate binding affinity (ΔG) with experimental cytotoxicity .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT calculations : Use Gaussian09 at the B3LYP/6-311++G(d,p) level to map electrostatic potential (ESP) surfaces. High electron density at S1 and N4 positions indicates susceptibility to electrophilic attack .

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions. A smaller gap (<4 eV) suggests higher reactivity .

Methodological Considerations

Q. What experimental precautions are necessary for handling nitro- and thiol-containing derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.